Eclalbasaponin III

Antifibrotic Hepatic Stellate Cells Liver Fibrosis

This is Eclalbasaponin III (CAS 158511-60-5), an oleanane-type triterpenoid saponin distinct for its lack of antiproliferative activity on hepatic stellate cells (HSC-T6). It is an essential glycosylated negative control in antifibrotic assays, enabling the precise definition of activity thresholds and the isolation of glycosylation-dependent effects. Its unique C-28 glucosyl ester structure makes it a critical reference standard for HPLC characterization and structure-activity relationship (SAR) investigations.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
CAS No. 158511-60-5
Cat. No. B12302447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclalbasaponin III
CAS158511-60-5
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C48H78O19/c1-43(2)14-15-48(42(61)67-40-37(60)34(57)31(54)24(19-50)63-40)22(16-43)21-8-9-27-45(5)12-11-29(44(3,4)26(45)10-13-46(27,6)47(21,7)17-28(48)52)65-41-38(35(58)32(55)25(20-51)64-41)66-39-36(59)33(56)30(53)23(18-49)62-39/h8,22-41,49-60H,9-20H2,1-7H3/t22-,23+,24+,25+,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1
InChIKeyVDLZBNZYXLJBRB-XMJBUMATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eclalbasaponin III (CAS 158511-60-5): Chemical Identity and Baseline Characteristics for Research Sourcing


Eclalbasaponin III (CAS 158511-60-5) is an oleanane-type triterpenoid saponin and echinocystic acid derivative isolated from the aerial parts of Eclipta prostrata L. (Asteraceae) [1]. With a molecular formula of C48H78O19 and molecular weight of 959.12 g/mol, it is structurally characterized by a 3-O-[β-D-glucopyranosyl(1→2)-β-D-glucopyranosyl] substitution and a β-D-glucopyranosyl ester at the C-28 position of the echinocystic acid aglycone [2]. This compound is one of at least twelve eclalbasaponin variants (I–XII) identified from E. prostrata, each exhibiting distinct glycosylation patterns that dictate differential biological activities across anti-inflammatory, antimicrobial, and antifibrotic contexts [1].

Why Eclalbasaponin III Cannot Be Substituted by Other Eclipta Saponins or Aglycones


Eclalbasaponin III cannot be substituted by other eclalbasaponin family members or the parent aglycone echinocystic acid due to structure-activity relationships that yield divergent biological profiles. In hepatic stellate cell (HSC-T6) proliferation assays, echinocystic acid and eclalbasaponin II demonstrated significant antiproliferative activity, whereas eclalbasaponin III showed no significant inhibitory effect, establishing a functional divergence that correlates with C-28 glycosylation status [1]. Similarly, in ovarian cancer (SKOV3) models, eclalbasaponin IV exhibits cytotoxicity with an IC50 of 79.00 ± 0.25 μM, while eclalbasaponin II demonstrates potent apoptotic activity via JNK/p38/mTOR pathway regulation—profiles not transferable to eclalbasaponin III without direct evidence [2] [3]. Additionally, eclalbasaponin I inhibits hepatoma cell SMMC-7721 proliferation with an IC50 of 111.1703 μg/mL, a metric that cannot be assumed for eclalbasaponin III given its distinct glycosylation pattern . These divergent activities mandate compound-specific sourcing for experimental reproducibility.

Eclalbasaponin III Quantitative Differentiation Evidence: Direct Comparator Analysis for Research Selection


Eclalbasaponin III vs. Echinocystic Acid and Eclalbasaponin II in Hepatic Stellate Cell Proliferation

In a direct head-to-head comparison of five echinocystic acid derivatives isolated from E. prostrata, eclalbasaponin III showed no significant antiproliferative activity against HSC-T6 rat hepatic stellate cells, whereas the parent aglycone echinocystic acid (compound 1) and eclalbasaponin II (compound 2) exhibited significant, dose- and time-dependent inhibition [1]. This finding indicates that the glycosylation pattern of eclalbasaponin III—specifically the 3-O-diglucoside and 28-O-glucoside ester configuration—abrogates the antifibrotic activity observed in compounds lacking C-28 esterification or possessing alternative glycosylation [1].

Antifibrotic Hepatic Stellate Cells Liver Fibrosis

Eclalbasaponin III Structural Specificity: C-28 Glycosylation Differentiates Activity Profile from Active Analogs

Cross-study comparison of eclalbasaponin variants reveals that eclalbasaponin III possesses a distinct glycosylation architecture—3-O-[β-D-glucopyranosyl(1→2)-β-D-glucopyranosyl] with a β-D-glucopyranosyl ester at C-28—that correlates with its lack of HSC antiproliferative activity [1]. In contrast, eclalbasaponin II (one glucose moiety) demonstrates potent cytotoxicity in ovarian cancer cells (SKOV3, A2780) and endometrial cancer cells, with activity exceeding both the aglycone echinocystic acid and eclalbasaponin I (two glucose moieties) [2]. Eclalbasaponin IV, another family member, exhibits cytotoxicity against SKOV3 with an IC50 of 79.00 ± 0.25 μM [3]. The structural divergence among these echinocystic acid derivatives establishes that biological activity cannot be extrapolated across the eclalbasaponin series based solely on shared triterpenoid core structure.

Structure-Activity Relationship Glycosylation Triterpenoid Saponins

Eclalbasaponin III Patent Differentiation: CNS Indications vs. Eclalbasaponin II's Metabolic and Anticancer Focus

Patent WO2015002450A1 (filed 2014) specifically claims pharmaceutical and food compositions comprising eclalbasaponin or its derivatives for preventing or treating cognitive impairment or concentration disorders including dementia, delirium, and amnesia [1]. The patent demonstrates that eclalbasaponin-containing compositions effectively enhance memory and learning ability in scopolamine-induced memory-impaired animal models [1]. This CNS-directed intellectual property contrasts sharply with the disclosed activities of other eclalbasaponins: eclalbasaponin II is documented for antidiabetic activity with significant blood glucose reduction in alloxan-induced diabetic rats , while eclalbasaponin I is characterized for hepatoma cell inhibition (SMMC-7721, IC50 111.1703 μg/mL) .

Cognitive Impairment Neurodegeneration Intellectual Property

Eclalbasaponin III Optimal Application Scenarios Based on Quantitative Evidence


Negative Control or Structural Probe for Hepatic Stellate Cell Antifibrotic Assays

Given the direct evidence that eclalbasaponin III exhibits no significant antiproliferative activity against HSC-T6 cells while echinocystic acid and eclalbasaponin II show dose- and time-dependent inhibition, eclalbasaponin III is optimally deployed as a glycosylated negative control in antifibrotic screening programs [1]. This application enables researchers to establish baseline activity thresholds and validate that observed effects are not attributable to non-specific saponin-membrane interactions.

Analytical Reference Standard for Eclipta prostrata Phytochemical Profiling and Quality Control

Eclalbasaponin III serves as an essential reference standard for HPLC/DAD/ESI-MS characterization of E. prostrata-derived materials, where it is consistently identified alongside eclalbasaponins I, II, IV, and VI as major triterpenoid constituents [1]. Procurement of authentic eclalbasaponin III reference material ensures accurate peak identification and quantification in botanical extract standardization, particularly for quality control applications where adulteration or substitution with other eclipta species or saponin fractions must be detected [2].

Lead Compound or Scaffold for CNS-Targeted Cognitive Impairment Research

Patent WO2015002450A1 explicitly claims eclalbasaponin and its derivatives for prevention and treatment of cognitive impairment and concentration disorders, with supporting in vivo evidence demonstrating memory and learning enhancement in scopolamine-induced memory-impaired animals [1]. Eclalbasaponin III, as a defined eclalbasaponin derivative, is positioned within this patent-protected genus, making it a relevant candidate for CNS drug discovery programs focused on dementia, delirium, or amnesia indications where eclalbasaponin II and I lack equivalent IP coverage [1].

Structure-Activity Relationship Studies of Oleanane-Type Triterpenoid Glycosylation

The defined inactivity of eclalbasaponin III in HSC proliferation assays contrasts with the activity of echinocystic acid and eclalbasaponin II, while eclalbasaponin IV demonstrates distinct cytotoxicity (IC50 79.00 μM in SKOV3) [1] [2]. This compound is therefore optimally suited for systematic SAR investigations examining how 3-O-diglucoside versus 28-O-glucoside ester modifications modulate biological activity across different cell types and assay systems. Procurement of eclalbasaponin III enables controlled experimental designs that isolate glycosylation-dependent effects from core triterpenoid activity.

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